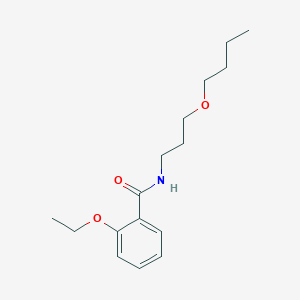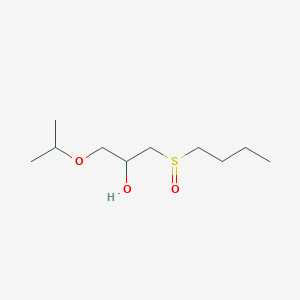
N-(3-butoxypropyl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-butoxypropyl)-2-ethoxybenzamide, also known as BPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in modulating synaptic transmission and plasticity in the brain.
作用機序
N-(3-butoxypropyl)-2-ethoxybenzamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 leads to the activation of intracellular signaling pathways that modulate synaptic transmission and plasticity. N-(3-butoxypropyl)-2-ethoxybenzamide binds to the allosteric site of mGluR5, which enhances the receptor's response to glutamate, the primary neurotransmitter in the brain.
Biochemical and physiological effects:
N-(3-butoxypropyl)-2-ethoxybenzamide has been shown to modulate synaptic plasticity in various brain regions, including the prefrontal cortex, striatum, hippocampus, and amygdala. It has been shown to enhance long-term potentiation (LTP), a form of synaptic plasticity that is crucial for learning and memory. N-(3-butoxypropyl)-2-ethoxybenzamide has also been shown to modulate dopamine release in the striatum, which is implicated in addiction and reward-related behavior.
実験室実験の利点と制限
N-(3-butoxypropyl)-2-ethoxybenzamide is a valuable tool for studying the role of mGluR5 in synaptic plasticity and behavior. It is selective for mGluR5 and does not have significant effects on other glutamate receptors. However, N-(3-butoxypropyl)-2-ethoxybenzamide has limited solubility in water, which can make it difficult to use in some experimental settings. In addition, N-(3-butoxypropyl)-2-ethoxybenzamide is relatively expensive compared to other research tools.
将来の方向性
There are several future directions for research on N-(3-butoxypropyl)-2-ethoxybenzamide and mGluR5. One area of interest is the development of more selective and potent agonists of mGluR5 that can be used as therapeutic agents for neurological disorders. Another area of interest is the role of mGluR5 in synaptic plasticity and behavior in different brain regions and under different conditions. Finally, there is a need for more studies on the safety and efficacy of mGluR5 agonists in animal models and clinical trials.
合成法
The synthesis of N-(3-butoxypropyl)-2-ethoxybenzamide involves the reaction of 2-ethoxybenzoic acid with butyl acrylate, followed by catalytic hydrogenation to yield 3-butoxypropyl-2-ethoxybenzoic acid. This intermediate is then converted to N-(3-butoxypropyl)-2-ethoxybenzamide by reaction with thionyl chloride and ethylenediamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(3-butoxypropyl)-2-ethoxybenzamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate synaptic transmission and plasticity in the brain, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. N-(3-butoxypropyl)-2-ethoxybenzamide has also been used as a tool to study the role of mGluR5 in synaptic plasticity and behavior.
特性
IUPAC Name |
N-(3-butoxypropyl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-3-5-12-19-13-8-11-17-16(18)14-9-6-7-10-15(14)20-4-2/h6-7,9-10H,3-5,8,11-13H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZZPOOCGUBFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)

![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)
![3,5-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5100305.png)
![4-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2,6-dimethoxyphenyl acetate](/img/structure/B5100310.png)

![3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5100332.png)
![1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5100342.png)
![6-(4-methoxy-1-piperidinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5100348.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)

